Nickel(2+);diacetate;hydrate

Description

Overview of Transition Metal Acetates in Coordination Chemistry and Materials Science

Transition metal acetates, a class of carboxylate complexes, are fundamental in coordination chemistry and materials science. wikipedia.orgcdnsciencepub.com The acetate (B1210297) ligand can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging, which contributes to a rich and diverse coordination chemistry. laboratorynotes.comwikipedia.org This versatility allows for the formation of a wide array of structures, from simple mononuclear complexes to complex multinuclear and polymeric architectures. wikipedia.orgrsc.org

In materials science, transition metal acetates serve as valuable precursors for the synthesis of a range of materials. americanelements.com Their decomposition upon heating can yield high-purity metal oxides, mixed-metal oxides, and metal nanoparticles. americanelements.comennoreindiachemicals.com This makes them crucial in the fabrication of catalysts, ceramics, and advanced nanoscale materials. laboratorynotes.comamericanelements.com For instance, the thermal decomposition of nickel acetate is a common route to produce nickel oxide (NiO) nanoparticles. tandfonline.comresearchgate.netchesci.com

Significance of Nickel(II) Compounds in Contemporary Research and Industrial Applications

Nickel(II) compounds, including the acetate, are the subject of extensive research and have widespread industrial applications. benthamdirect.com The nickel(II) ion is known for its ability to form stable complexes with a variety of ligands, a property predicted by the Irving-Williams series. libretexts.org This stability is a key factor in their utility. chemistryjournal.net

In industry, nickel compounds are critical for processes such as electroplating, where they provide corrosion-resistant and decorative coatings. chemiis.comatamanchemicals.com They also function as catalysts in numerous organic reactions and industrial processes. chemistryjournal.netchemiis.com Nickel acetate, for example, is used as a mordant in the textile industry to fix dyes to fabrics and as a sealant in the anodizing of aluminum. libretexts.orgchemiis.comatamanchemicals.com

In contemporary research, nickel(II) compounds are explored for their potential in various advanced applications. This includes their use in the synthesis of metal-organic frameworks (MOFs), materials for energy storage devices like supercapacitors and batteries, and as catalysts for sustainable energy production. laboratorynotes.comsigmaaldrich.com

Historical Context and Evolution of Research on Nickel(II) Acetate Systems

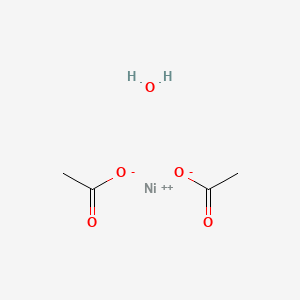

Research into nickel acetate and its hydrates has evolved significantly over time. Early studies focused on the fundamental properties and synthesis of the compound. For instance, it can be prepared by reacting nickel or nickel(II) carbonate with acetic acid. wikipedia.org X-ray crystallography studies later revealed the detailed structure of the tetrahydrate, showing an octahedral coordination geometry around the central nickel atom, which is coordinated to four water molecules and two acetate ligands. wikipedia.orgchemkits.eu

The understanding of the thermal decomposition of nickel(II) acetate tetrahydrate has also been a subject of ongoing investigation. Studies have shown that upon heating, it first dehydrates and then decomposes to form nickel oxide, sometimes with intermediate steps involving the formation of basic salts or nickel carbonate depending on the atmosphere. capes.gov.brakjournals.comakjournals.com The precise nature of the decomposition products and the reaction pathways have been clarified through techniques like thermogravimetry (TGA) and differential thermal analysis (DTA). capes.gov.brakjournals.comakjournals.com

More recently, research has shifted towards leveraging nickel(II) acetate as a precursor for advanced materials. A significant body of work is dedicated to its use in synthesizing nickel oxide nanoparticles with controlled size and morphology for applications in catalysis and environmental remediation. tandfonline.comresearchgate.netchesci.comnih.gov

Scope and Objectives of Current Academic Investigations Pertaining to Nickel(II) Acetate Tetrahydrate

Current academic investigations into nickel(II) acetate tetrahydrate are diverse and target several key areas:

Catalysis: Researchers are actively exploring the use of nickel(II) acetate as a catalyst or precursor for catalysts in a variety of organic transformations. benthamdirect.comchemimpex.com This includes its role in cross-coupling reactions and hydrogenation processes. laboratorynotes.com Studies often focus on how the choice of nickel precursor, such as the acetate versus the nitrate, influences the structure and performance of the final catalyst. acs.orgresearchgate.net

Materials Synthesis: A primary focus is the synthesis of nanostructured materials. Nickel(II) acetate tetrahydrate is a popular precursor for creating nickel oxide (NiO) nanoparticles and thin films due to its ability to decompose into NiO upon heating. laboratorynotes.comtandfonline.comresearchgate.netnih.gov Research aims to control the size, shape, and properties of these nanomaterials for specific applications in electronics, sensors, and energy storage. sigmaaldrich.comnih.gov

Coordination Chemistry: The synthesis and characterization of new nickel(II) coordination complexes using nickel(II) acetate as a starting material remains an active area of research. asianpubs.orgresearchgate.netfzu.cz These studies contribute to the fundamental understanding of coordination chemistry and explore the potential of these new complexes in areas like molecular magnetism and as catalysts. atamanchemicals.comsigmaaldrich.com

Electroplating: Further optimization of nickel electroplating baths using nickel acetate continues to be of interest. Research in this area aims to improve the quality, efficiency, and properties of the resulting nickel coatings. tandfonline.com

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | Ni(CH₃COO)₂·4H₂O | wikipedia.orgamericanelements.com |

| Molar Mass | 248.84 g/mol | chemicalbook.comnih.gov |

| Appearance | Green crystalline solid | wikipedia.orgchemiis.com |

| Odor | Slight acetic acid | wikipedia.orgchemicalbook.com |

| Density | 1.744 g/cm³ (tetrahydrate) | wikipedia.org |

| Crystal Structure | Monoclinic | wikipedia.orgiucr.org |

| Space Group | P2₁/c | wikipedia.orgiucr.org |

| Coordination Geometry | Octahedral | wikipedia.orgchemkits.eu |

Crystal Structure Data

| Parameter | Value | Source(s) |

| Lattice Constant a | 4.764 Å | wikipedia.orgiucr.org |

| Lattice Constant b | 11.771 Å | wikipedia.orgiucr.org |

| Lattice Constant c | 8.425 Å | wikipedia.orgiucr.org |

| Angle β | 93.6° | wikipedia.orgiucr.org |

| Formula Units (Z) | 2 | wikipedia.orgiucr.org |

Properties

IUPAC Name |

nickel(2+);diacetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ni.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIGGQNLPWIVAG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NiO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of Nickel Ii Acetate Systems

X-ray Crystallographic Analysis

Single crystal X-ray diffraction analysis has been pivotal in resolving the solid-state structure of nickel(II) acetate (B1210297) tetrahydrate, Ni(CH₃CO₂)₂·4H₂O. These studies have determined that the compound crystallizes in the monoclinic system, specifically belonging to the P2₁/c space group researchgate.netwikipedia.orgiucr.org. The analysis provides precise unit cell dimensions and confirms the arrangement of the molecules within the crystal lattice researchgate.netiucr.org. The mint-green tetrahydrate is the most common form of nickel(II) acetate wikipedia.org.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netwikipedia.org |

| Space Group | P2₁/c | researchgate.netwikipedia.orgiucr.org |

| a (Å) | 4.764 - 4.8319 | researchgate.netwikipedia.orgiucr.org |

| b (Å) | 11.771 - 11.900 | researchgate.netwikipedia.orgiucr.org |

| c (Å) | 8.425 - 8.5531 | researchgate.netwikipedia.orgiucr.org |

| β (°) | 93.6 | wikipedia.orgiucr.org |

| Formula Units (Z) | 2 | researchgate.netwikipedia.org |

X-ray crystallography has revealed that in the tetrahydrate form, the central nickel(II) ion exhibits a slightly distorted octahedral coordination geometry wikipedia.orgiucr.orgbyjus.com. The coordination sphere is composed of four oxygen atoms from four distinct water molecules and two oxygen atoms from two separate acetate ligands wikipedia.orgbyjus.com. The four water molecules occupy the equatorial positions, while the two acetate groups are situated in trans-axial positions core.ac.uk. This arrangement is a common coordination geometry for nickel(II) complexes, which can also adopt square planar or tetrahedral geometries depending on the ligands involved stackexchange.compearson.com. The Ni-O bond lengths within the octahedron have been precisely measured, providing insight into the nature of the coordination bonds iucr.org.

| Bond | Bond Length (Å) | Reference |

|---|---|---|

| Ni-O (acetate) | 2.081 | iucr.org |

| Ni-O (water 1) | 2.048 | iucr.org |

| Ni-O (water 2) | 2.067 | iucr.org |

The crystal structure of nickel(II) acetate tetrahydrate is extensively stabilized by a network of hydrogen bonds iucr.org. These interactions are crucial in forming a three-dimensional supramolecular architecture researchgate.net. Structural analysis shows that all oxygen atoms, from both the acetate ligands and the coordinated water molecules, as well as the hydrogen atoms of the water molecules, participate in this network iucr.org. Both intramolecular and intermolecular hydrogen bonds are present. For example, the non-coordinating oxygen atom of the acetate group forms an intramolecular hydrogen bond with a coordinated water molecule within the same molecular unit. Concurrently, the coordinating oxygen of the acetate and other water molecules engage in intermolecular hydrogen bonds, linking adjacent nickel acetate tetrahydrate molecules together iucr.org.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, has been observed in derivatives of nickel(II) acetate. A notable example is a mononuclear nickel(II) acetate complex with 2-pyridineethanol, which crystallizes concomitantly into two different polymorphic forms: a triclinic (PĪ) and a monoclinic (P2₁/c) form researchgate.net. While the fundamental molecular geometry of the complex is similar in both polymorphs, they exhibit significant differences in the spatial arrangement and packing of the mononuclear units within the crystal lattice. This variation in crystal packing, despite their concomitant crystallization, highlights the subtle energetic factors that can influence the solid-state assembly of coordination compounds researchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful, non-destructive method used to probe the bonding environments within a molecule. It provides valuable information on the functional groups present and the coordination modes of ligands.

FT-IR spectroscopy is instrumental in characterizing the coordination of acetate ligands to the nickel(II) center. The vibrational frequencies of the carboxylate group (COO) are particularly sensitive to its coordination environment rsc.org. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the COO group, and the separation between them (Δν = νₐₛ - νₛ), can be used to distinguish between different coordination modes such as monodentate, bidentate chelating, and bidentate bridging rsc.orgcdnsciencepub.com.

For instance, a separation (Δν) significantly greater than 200 cm⁻¹ is indicative of a monodentate coordination mode, as confirmed by X-ray analysis in some nickel(II) complexes with N-alkylglycinates rsc.org. In contrast, studies on dinuclear nickel(II) complexes with a bridging acetate ligand have reported asymmetric and symmetric stretching frequencies at approximately 1548 cm⁻¹ and 1445 cm⁻¹, respectively, demonstrating how these values correlate to a bridging coordination mode frontiersin.org. In addition to the carboxylate stretches, the presence of coordinated water molecules is typically confirmed by a broad absorption band in the high-frequency region (around 3200-3500 cm⁻¹) corresponding to O-H stretching vibrations rsc.org.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ν(OH) | 3200 - 3500 | O-H stretching of coordinated water | rsc.org |

| νₐₛ(COO) | ~1550 - 1610 | Asymmetric COO stretching | rsc.orgfrontiersin.org |

| νₛ(COO) | ~1400 - 1450 | Symmetric COO stretching | rsc.orgfrontiersin.org |

| ν(Ni-O) | ~445 - 520 | Nickel-Oxygen stretching | researchgate.netresearchgate.net |

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of nickel(II) acetate hydrate, offering a distinct "structural fingerprint" of the compound. This technique provides detailed information about the coordination of the acetate ligands to the nickel(II) ion and the structure of the hydrated species. The Raman spectrum of nickel(II) acetate reveals characteristic bands corresponding to the vibrations of the acetate group (CH₃COO⁻) and the nickel-oxygen (Ni-O) bonds.

Key vibrational modes observed in the Raman spectrum include the symmetric and asymmetric stretching of the carboxylate group (COO), C-C stretching, and various bending and rocking modes of the methyl (CH₃) group. The positions of these bands are sensitive to the coordination environment. For instance, in solid nickel(II) acetate tetrahydrate, the central nickel ion is octahedrally coordinated by four water molecules and two acetate ligands wikipedia.org. This specific coordination influences the vibrational frequencies of the acetate ligands compared to the free acetate ion.

Research has identified specific Raman peaks corresponding to the stretching vibration of the Ni-O bond involving the aquo complex of Ni(II) and the acetate-nickel complex. researchgate.net For example, peaks at approximately 270 cm⁻¹ and 364 cm⁻¹ have been assigned to the stretching vibrations of the acetate-nickel complex and the aquo complex of Ni(II), respectively researchgate.net. The C-C stretching mode of the acetate group is also a prominent feature in the spectrum researchgate.net.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~270 | v(Ni-O) stretching of acetate-nickel complex | researchgate.net |

| ~364 | v(Ni-O) stretching of aquo complex of Ni(II) | researchgate.net |

| ~930-952 | v(C-C) stretching of acetate group | researchgate.net |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the electronic structure and coordination geometry of nickel(II) acetate hydrate. The color of the compound—typically mint green for the tetrahydrate—is a direct consequence of the absorption of light in the visible region, which promotes electrons between d-orbitals of the Ni(II) ion.

For nickel(II) acetate tetrahydrate, the Ni(II) ion is in a high-spin d⁸ configuration within an octahedral coordination environment, provided by four water molecules and two acetate ligands wikipedia.org. This arrangement gives rise to three spin-allowed d-d electronic transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states.

The absorption spectrum of Ni(CH₃COO)₂·4H₂O exhibits characteristic bands corresponding to these transitions. A notable feature is the appearance of a double-peaked red band, which has been assigned to transitions to the ³T₁g(F) and the spin-forbidden ¹E(D) levels researchgate.net. The spin-forbidden transition gains intensity through spin-orbit coupling, which mixes the singlet and triplet states researchgate.net.

The positions of these absorption bands allow for the calculation of ligand field parameters, such as the crystal field splitting energy (10Dq or Δo) and the Racah interelectronic repulsion parameter (B). For nickel(II) acetate tetrahydrate, reported values for Dq are approximately 845 cm⁻¹ and for B are around 975 cm⁻¹ researchgate.net. These parameters confirm the presence of an octahedral coordination sphere and provide insight into the nature of the ligand-metal bonding.

| Transition | Approximate Wavelength (nm) | Approximate Wavenumber (cm⁻¹) | Molar Absorptivity ε (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|

| ³A₂g → ³T₂g | ~1180 | ~8,500 | ~2-5 | researchgate.netcore.ac.uk |

| ³A₂g → ¹E(D) | ~740 | ~13,500 | ~2-5 | researchgate.net |

| ³A₂g → ³T₁g(F) | ~650 | ~15,400 | ~5-10 | researchgate.netcore.ac.uk |

| ³A₂g → ³T₁g(P) | ~395 | ~25,300 | ~10-20 | researchgate.netcore.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Nickel(II) Acetate Complexes and Ligands

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, its application to nickel(II) acetate systems is constrained by the electronic properties of the Ni(II) ion. In its common octahedral coordination, as found in nickel(II) acetate tetrahydrate, the Ni(II) ion has a d⁸ electron configuration with two unpaired electrons, making it paramagnetic. This paramagnetism causes significant broadening and shifting of NMR signals, often rendering the spectra of the complex itself uninterpretable by standard high-resolution NMR techniques marquette.eduresearchgate.netillinois.edu.

The outline specifies the study of diamagnetic nickel(II) acetate complexes. For a Ni(II) complex to be diamagnetic, it must have a square planar geometry, which results in a low-spin d⁸ configuration with all electrons paired. While the common hydrate is octahedral and paramagnetic, diamagnetic nickel(II) complexes containing acetate can be synthesized, for example, by using strong-field ligands that enforce a square planar geometry nih.gov.

In such a hypothetical diamagnetic [Ni(acetate)₂(L)₂] complex (where L is a strong-field ligand), one could expect to observe sharp, well-resolved signals for both the acetate ligands and the co-ligands.

¹³C NMR: Two distinct signals for the acetate ligand would be expected: one for the methyl carbon and one for the carboxylate carbon. Their chemical shifts would provide further structural information.

Although direct NMR of paramagnetic nickel(II) acetate is problematic, NMR can still be used to study the free acetate ligand in solution prior to complexation, providing a reference for ligand exchange studies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for molecular weight determination and structural elucidation through fragmentation analysis. When coupled with a thermal source, as in thermal analysis-mass spectrometry, it can identify the gaseous products evolved during the decomposition of a compound.

For nickel(II) acetate hydrate, mass spectrometry is primarily used to analyze the volatile products released during its thermal decomposition rather than observing a molecular ion of the intact hydrated complex, which is non-volatile. The analysis typically begins with heating the sample, leading to a sequential loss of molecules.

Dehydration: The initial step is the loss of water molecules. In a temperature-programmed experiment, an ion corresponding to water (m/z = 18) would be detected by the mass spectrometer researchgate.net.

Decomposition of Anhydrous Acetate: Upon further heating, the anhydrous nickel acetate decomposes. The fragmentation of the acetate moiety can proceed through various pathways. Common neutral and charged fragments observed from the decomposition of metal acetates include researchgate.netresearchgate.netresearchgate.net:

Acetic Acid (CH₃COOH): Loss of acetic acid (m/z = 60) is a common pathway.

Acetone ((CH₃)₂CO): Formation of acetone (m/z = 58) and carbon dioxide is another major decomposition route.

Carbon Dioxide (CO₂): A significant signal at m/z = 44 is typically observed researchgate.net.

Carbon Monoxide (CO): A signal at m/z = 28 can be detected, though it may overlap with N₂ if air is present researchgate.net.

Ketene (CH₂CO): Formation of ketene (m/z = 42) is also possible.

The fragmentation pattern of the acetate ligand itself generally involves cleavage of bonds adjacent to the carbonyl group, leading to characteristic losses libretexts.orgchemguide.co.uk. For example, the loss of a methyl radical (•CH₃) to form [O=C-O-Ni]⁺ or the loss of a carboxyl group (•COOH) can be postulated. The relative intensities of the product ions detected by MS depend heavily on the experimental conditions, such as temperature and the surrounding atmosphere (e.g., inert or oxidative) researchgate.net.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide critical information on the thermal stability and decomposition pathway of nickel(II) acetate tetrahydrate. These analyses measure the change in mass and heat flow as a function of temperature.

The thermal decomposition of Ni(CH₃COO)₂·4H₂O in an air or inert atmosphere is a multi-step process:

Dehydration: The first stage involves the loss of the four molecules of water of crystallization. This process typically begins around 80-100°C and is complete by about 160°C. researchgate.netakjournals.comstackexchange.com This corresponds to a theoretical mass loss of approximately 29%. This step is associated with an endothermic peak in the DTA curve, reflecting the energy required for dehydration akjournals.com.

Decomposition of Anhydrous Acetate: The second stage is the decomposition of the anhydrous nickel acetate. This is a more complex process that occurs at higher temperatures, generally between 250°C and 400°C. researchgate.netakjournals.com This stage involves significant mass loss and is often accompanied by multiple exothermic or endothermic events in the DTA curve, corresponding to the breakdown of the acetate ligands and the formation of various gaseous products like acetic acid, acetone, CO₂, and CO researchgate.netakjournals.comstackexchange.com. Intermediate solid phases, such as basic nickel acetate or nickel carbonate, may be formed during this process researchgate.netakjournals.com.

Formation of Final Residue: The final stage involves the conversion of the intermediate products into the final solid residue. In an inert atmosphere, the residue can be a mixture of nickel oxide (NiO) and metallic nickel (Ni) researchgate.netstackexchange.com. In an oxidizing atmosphere (air), the final product is typically nickel oxide (NiO) akjournals.comakjournals.com. This final decomposition step is generally complete by 400-500°C akjournals.com.

| Stage | Approximate Temperature Range (°C) | Process | Observed Mass Loss (%) | Final Product(s) | Reference |

|---|---|---|---|---|---|

| I | ~80 - 160 | Dehydration: Loss of 4H₂O | ~29-33% | Ni(CH₃COO)₂ | akjournals.comstackexchange.com |

| II | ~250 - 400 | Decomposition of anhydrous salt | ~33-38% | Intermediates (e.g., NiCO₃, basic acetates) | researchgate.netakjournals.comstackexchange.com |

| III | ~365 - 500 | Decomposition of intermediates to final residue | ~6% | NiO and/or Ni | akjournals.comstackexchange.com |

Morphological and Microstructural Characterization Techniques

To understand the physical and structural properties of materials derived from nickel(II) acetate, particularly at the micro and nanoscale, several characterization techniques are employed.

Scanning Electron Microscopy (SEM) is an essential tool for characterizing the surface morphology of materials derived from the thermal decomposition of nickel(II) acetate. researchgate.net This technique uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a specimen, producing detailed images of the surface topography and composition. researchgate.net

In the context of materials synthesized from nickel(II) acetate, SEM analysis reveals the size, shape, and aggregation of the resulting particles, such as nickel oxide or metallic nickel nanoparticles. For example, SEM images can show whether the derived materials consist of discrete nanoparticles, larger agglomerates, or have a porous structure. The morphology observed is often dependent on the synthesis conditions, such as the decomposition temperature and atmosphere. By providing high-resolution images of the material's surface, SEM helps in correlating the synthesis parameters with the final microstructure of the derived products. thermofisher.com

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, making it indispensable for the nanoscale structural analysis of materials derived from nickel(II) acetate. TEM works by transmitting a beam of electrons through an ultrathin specimen, allowing for the observation of internal structure, crystallinity, and particle size at the nanometer scale.

For nanomaterials synthesized from nickel(II) acetate, TEM analysis provides precise measurements of particle size distribution. High-Resolution TEM (HRTEM) can even visualize the atomic lattice fringes of crystalline materials. This allows for the direct observation of the crystal structure of individual nanoparticles, such as NiO. For instance, HRTEM images can show the interplanar spacing corresponding to specific crystal planes, which can be compared with X-ray diffraction data for phase identification. This level of detail is crucial for understanding the properties of the nanomaterials, as they are highly dependent on size and crystal structure.

X-ray Diffraction (XRD) is a primary technique for determining the bulk crystallinity and identifying the phases of nanomaterials derived from nickel(II) acetate. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to a specific crystal structure, acting as a "fingerprint" for the material. umd.eduresearchgate.net

When nickel(II) acetate is thermally decomposed, XRD is used to identify the crystalline phases present in the final product. For example, the diffraction peaks can confirm the formation of nickel oxide (NiO), metallic nickel (Ni), or other intermediate phases. The position and intensity of the peaks in the XRD pattern are compared to standard patterns in databases, such as the International Centre for Diffraction Data (ICDD), for accurate phase identification. umd.edu

Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the nanomaterials through the Scherrer equation. Broader peaks generally indicate smaller crystallite sizes, a common feature of nanomaterials. mdpi.com Thus, XRD provides essential information on both the chemical identity and the structural characteristics of the bulk material derived from nickel(II) acetate.

Table 2: Summary of Characterization Techniques and Information Obtained

| Technique | Abbreviation | Information Obtained |

|---|---|---|

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition stages, hydration state |

| Differential Scanning Calorimetry | DSC | Phase transition temperatures, enthalpies of reaction |

| Scanning Electron Microscopy | SEM | Surface morphology, particle shape and aggregation |

| Transmission Electron Microscopy | TEM | Nanoparticle size and distribution, internal structure, lattice imaging |

| X-ray Diffraction | XRD | Crystal structure, phase identification, crystallite size |

Coordination Chemistry of Nickel Ii Acetate: Complexation and Ligand Design Principles

Synthesis and Characterization of Novel Nickel(II) Complexes Utilizing Acetate (B1210297) as a Precursor

The synthesis of novel nickel(II) complexes frequently employs nickel(II) acetate as the starting material due to its solubility and reactivity. americanelements.comresearchgate.net A general synthetic strategy involves the reaction of nickel(II) acetate with a stoichiometric amount of a desired ligand in a suitable solvent, often methanol or ethanol. mdpi.comchemrevlett.com The choice of solvent can be critical, as it can influence the final structure of the complex. mdpi.com For instance, the reaction of Ni(CH₃COO)₂·2H₂O with a bis-thiosemicarbazone ligand yields different mononuclear homoleptic complexes when conducted in ethanol versus methanol. mdpi.com

The resulting complexes exhibit a range of coordination geometries, most commonly octahedral or square planar, depending on the nature of the ligands and reaction conditions. fzu.czchemijournal.com For example, reacting nickel(II) acetate with certain tridentate O,N,O-chelating Schiff bases can lead to the formation of distorted monomeric square planar complexes. fzu.cz Conversely, reactions with other Schiff bases and 8-Hydroxyquinoline have produced octahedral Ni(II) complexes. orientjchem.org

A comprehensive characterization of these newly synthesized complexes is crucial to elucidate their structural and electronic properties. A suite of analytical techniques is typically employed for this purpose:

Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in characteristic vibrational bands. fzu.czorientjchem.org Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which is indicative of its coordination geometry. fzu.czchemijournal.com Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized to probe the structure of the complexes in solution. orientjchem.org

Elemental Analysis: This technique confirms the empirical formula of the synthesized compound. chemijournal.comnih.gov

Magnetic Susceptibility and Molar Conductance: Magnetic moment measurements help determine the number of unpaired electrons and thus the spin state and geometry of the nickel(II) center. orientjchem.orgresearchgate.net Molar conductance measurements indicate whether the complex is an electrolyte in solution. researchgate.net

Table 1: Examples of Nickel(II) Complexes Synthesized from Nickel(II) Acetate

| Precursor | Ligand Type | Resulting Complex Geometry | Characterization Methods |

| Nickel(II) acetate | Tridentate O,N,O-chelating Schiff base | Distorted square planar fzu.cz | IR, UV-Vis, NMR, X-ray analysis fzu.cz |

| Nickel(II) acetate tetrahydrate | Azo-imine ligand | Bis-chelate, diamagnetic chemrevlett.com | Elemental analysis, IR, UV-Vis chemrevlett.com |

| Nickel(II) acetate tetrahydrate | Ligand L1 and triphenylphosphine | Brown crystalline solid mdpi.com | NMR, IR, Mass spectroscopy mdpi.com |

| Ni(OAc)₂·H₂O | N,O-chelate Schiff base ligands | trans-Nickel(II) compounds mdpi.com | IR, UV, ¹H-NMR, X-ray analysis mdpi.com |

| Ni(OAc)₂·4H₂O | In situ generated macrocyclic ligand | Red microcrystalline product rsc.org | ESI Mass spectrometry rsc.org |

Design and Synthesis of Multidentate Ligands for Targeted Nickel(II) Complexation

The properties and structure of a nickel(II) complex are fundamentally dictated by the coordinating ligands. The design and synthesis of multidentate ligands—ligands that bind to the metal center through multiple donor atoms—are central to modern coordination chemistry, allowing for precise control over the metal's coordination environment, stability, and reactivity.

Schiff base ligands are a prominent class of chelating agents in coordination chemistry, valued for their straightforward synthesis, solubility, and the ease with which their steric and electronic properties can be modified. fzu.czsemanticscholar.org They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. orientjchem.orgresearchgate.net

These ligands commonly feature nitrogen and oxygen donor atoms, which readily coordinate with nickel(II) to form stable square-planar or octahedral complexes. fzu.cz A vast number of nickel(II) Schiff base complexes have been synthesized using nickel(II) acetate as the metal source. fzu.czmdpi.com For example, N,O-chelate bidentate ligands derived from 2-hydroxy-1-naphthaldehyde react with nickel(II) acetate to yield stable, deep green nickel(II) complexes. mdpi.com Thiosemicarbazones, a subclass of Schiff bases, are also used to synthesize complexes, such as the N₂O₂ chelating thiosemicarbazone nickel(II) complexes formed via a template reaction in the presence of the Ni(II) ion. nih.gov The synthesis often involves refluxing the nickel salt with a methanolic or ethanolic solution of the pre-synthesized Schiff base ligand. orientjchem.orgmdpi.com

Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms that can encapsulate a metal ion within their central cavity. The resulting complexes, known as metallomacrocycles, often exhibit high thermodynamic stability and kinetic inertness due to the "macrocyclic effect."

Nickel(II) acetate is an effective templating agent for the synthesis of such complexes. For instance, it has been used in the synthesis of nickel(II) complexes with 14-membered hexaazamacrocycles derived from 2,4-diketones and isothiosemicarbazides. rsc.org In some syntheses, the macrocyclic ligand is generated in situ around the nickel ion, which directs the cyclization reaction. rsc.org Another approach involves the direct electrophilic metalation of pre-formed macrocyclic ligands, such as azacalix[m]arene[n]pyridines, to create stable aryl-nickel(II) compounds. acs.org The rigid structure of these ligands imposes specific coordination geometries on the nickel center, which can result in unique chemical properties and reactivity. rsc.orgacs.org

Phosphorus-donor ligands, particularly phosphines (PR₃), are classified as soft ligands and are crucial in organometallic and coordination chemistry. They form stable bonds with borderline Lewis acids like Ni(II). chemrevlett.com The synthesis of nickel(II) complexes with phosphorus-donor ligands often starts from nickel(II) acetate. A notable example is the synthesis of a nickel(II) complex by reacting nickel acetate tetrahydrate and triphenylphosphine with another ligand in methanol. mdpi.com

The design of multidentate ligands incorporating phosphorus donors allows for the formation of highly stable chelate complexes. rsc.org For example, PSP-type pincer ligands, which bind to the metal in a tridentate fashion, have been used to create nickel(II) halide complexes. chemrxiv.org While some syntheses use nickel halides, the principles of ligand design are broadly applicable. rsc.orgchemrxiv.org The electronic and steric properties of the phosphine substituents can be systematically varied to fine-tune the catalytic activity and stability of the resulting nickel complexes. Research has also explored terminal phosphido Ni(II) complexes, which feature a direct nickel-phosphorus double bond and are considered analogues of Schrock carbenes. acs.org

Investigation of Acetate Anion Coordination Modes

The acetate anion (CH₃COO⁻), derived from the nickel(II) acetate precursor, is not always a simple leaving group or counter-ion. It is a versatile ligand itself and can remain coordinated to the nickel center, exhibiting several distinct binding modes. researchgate.net The way the acetate anion coordinates can significantly influence the final structure of the complex, often leading to the formation of polynuclear species. The structure of nickel(II) acetate tetrahydrate itself provides a basic example, where the central nickel is octahedrally coordinated by four water molecules and two acetate ligands. wikipedia.org

The carboxylate group of the acetate anion can coordinate to a metal ion in three primary ways:

Unidentate: The acetate ligand binds to a single nickel ion through only one of its two oxygen atoms. This mode is observed in the complex diaquabis(benzimidazole)bis(5-fluorouracil-1-acetato)nickel(II), where each nickel(II) ion is coordinated by two acetate anions via single carboxylate oxygen atoms, contributing to a six-coordinate octahedral environment. researchgate.net

Bidentate (Chelating): Both oxygen atoms of the acetate ligand bind to the same nickel ion, forming a four-membered chelate ring. This mode is less common for acetate compared to other carboxylates that can form more stable five- or six-membered rings.

Bridging: The acetate ligand acts as a bridge between two or more metal centers. This is a very common coordination mode for acetate and is responsible for the formation of numerous di-, tri-, and polynuclear nickel(II) complexes. For example, acetate ligands can act in conjunction with other bridging groups like phenoxido and azido ligands to form trinuclear and one-dimensional polynuclear nickel(II) complexes with interesting magnetic properties. caluniv.ac.in In another structure, two nickel centers are bridged by a tetra(2-pyridyl)pyrazine molecule, and each nickel atom is also coordinated by two acetate anions, which further stabilize the dimeric structure. researchgate.net

Table 2: Coordination Modes of Acetate in Nickel(II) Complexes

| Coordination Mode | Description | Example Compound |

| Unidentate | Binds to one Ni(II) ion through one oxygen atom. | Diaquabis(benzimidazole)bis(5-fluorouracil-1-acetato)nickel(II) researchgate.net |

| Bidentate (Chelating) | Binds to one Ni(II) ion through both oxygen atoms. | Less common for acetate. |

| Bridging | Connects two or more Ni(II) ions. | Phenoxido/acetato/azido bridged trinuclear Ni(II) complex caluniv.ac.in |

Influence on Overall Complex Geometry and Nuclearity

The acetate ligand (CH₃COO⁻), though seemingly simple, exerts profound control over the final geometry and nuclearity (the number of metal centers) of nickel(II) complexes. Its versatility as a bridging ligand is a key factor in the construction of multinuclear structures. The presence of acetate can direct the assembly of complexes ranging from mononuclear units to intricate di-, tri-, tetra-, and even nonanuclear clusters. nih.govmdpi.comresearchgate.net

The ultimate structure is a result of a delicate interplay between the coordinating preferences of the nickel(II) ion, the nature of other co-ligands, and the bridging capabilities of the acetate group. For instance, in reactions involving hydrazone-based ligands, the use of nickel(II) acetate as a precursor leads to the formation of acetato- and phenoxido-bridged clusters with varying nuclearities. mdpi.com Depending on the specific hydrazone ligand used, trinuclear, dinuclear, and tetranuclear Ni(II) clusters can be isolated. mdpi.com

In these multinuclear systems, the Ni(II) ions typically adopt an octahedral coordination geometry. For example, in a trinuclear complex, the terminal Ni(II) ions might be coordinated by the primary organic ligand, an oxygen atom from an acetate ion, and solvent molecules, while the central Ni(II) ion is surrounded by bridging atoms from the primary ligands and oxygen atoms from two acetate ions. nih.gov The acetate ligands often act as bridges between the nickel centers, a crucial role in stabilizing the cluster's structure. nih.gov

The geometry can also be influenced by the presence of other potential ligands in the reaction mixture. When pyridine is used in conjunction with certain hydrazone ligands, the formation of mononuclear complexes with a square-planar geometry is favored, demonstrating that the coordination environment can be finely tuned. mdpi.com The number of acetate ligands that can bind to the nickel center, and whether the resulting complex is a monomer or a dimer, is also dependent on the steric and electronic properties of other co-ligands, such as fluoroalkyl groups. acs.org

The table below summarizes the influence of co-ligands on the nuclearity and geometry of complexes formed with Nickel(II) acetate.

| Co-Ligand System | Resulting Nuclearity | Predominant Ni(II) Geometry | Reference |

| Hydrazone Ligands (e.g., H₂L³ᴼᴹᵉ) | Trinuclear, Dinuclear, Tetranuclear | Octahedral | mdpi.com |

| Hydrazone Ligands with Pyridine | Mononuclear | Square-Planar | mdpi.com |

| Di-2-pyridyl Ketone | Tetranuclear, Nonanuclear | Octahedral | researchgate.net |

| Trifluoromethyl | Monomer/Dimer (Acetate Adducts) | Square-Planar (Ni(II)), Octahedral (Ni(III)) | acs.org |

Formation and Properties of Polynuclear Nickel(II) Acetate Clusters

Polynuclear clusters of nickel(II) are aggregates of multiple nickel ions held together by bridging ligands, with acetate frequently playing a central role in their formation. These clusters are of significant interest due to their unique structural motifs and magnetic properties. The synthesis of these complex structures often begins with simple nickel(II) sources like nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O). mdpi.comchemicalbook.com

The formation process involves the self-assembly of nickel ions and various organic ligands, where acetate and other functional groups (like phenoxides) from the ligands bridge the metal centers. nih.govmdpi.com This bridging is fundamental to building the cluster's core structure. A variety of high-nuclearity clusters have been synthesized using this approach, including:

Dinuclear, Trinuclear, and Tetranuclear Clusters: Formed with hydrazone-related ligands, where acetate groups act as bridges in conjunction with phenoxido bridges from the hydrazone. mdpi.com

Tetranuclear "Cubane" Clusters: A variety of tetranuclear Ni(II) coordination clusters containing both acetate groups and derivatives of di-2-pyridyl ketone have been prepared. researchgate.net Many of these possess a distorted cubane-like core.

Octa- and Nonanuclear Clusters: In polyoxometalate chemistry, high-nuclearity nickel clusters have been synthesized where acetato ligands connect the paramagnetic Ni(II) centers within larger inorganic frameworks. chemicalbook.comnih.gov

The properties of these polynuclear clusters, particularly their magnetic behavior, are a direct consequence of their structure. The distances between the nickel centers and the angles of the bridging ligands (like acetate) dictate the nature and strength of the magnetic exchange interactions between the metal ions. These interactions can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to an opposition of spins). researchgate.net For example, in certain tetranuclear Ni(II) clusters with a face-shared defective double-cubane core, the magnetic behavior is characterized by a combination of both ferromagnetic and antiferromagnetic interactions, which is a result of different types of Ni-O-Ni bridging angles within the structure. researchgate.net

The table below details examples of polynuclear Nickel(II) acetate clusters and their key features.

| Cluster Formula Example | Nuclearity | Key Structural Feature | Magnetic Property | Reference |

| [Ni₃(L³ᴼᴹᵉ)₂(OAc)₂(MeOH)₂] | Trinuclear | Acetato and Phenoxido-bridged | Not specified | mdpi.com |

| [Ni₄(O₂CMe)₄{(py)₂C(OH)(O)}₄] | Tetranuclear | Defective double-cubane core | Ferro- and Antiferromagnetic | researchgate.net |

| Na₁₅[Na{(A-R-SiW₉O₃₄)Ni₄(CH₃COO)₃(OH)₃}₂] | Octanuclear | Two {Ni₄} subunits linked by {Na(CH₃COO)₆} | Ferromagnetic and Antiferromagnetic | nih.gov |

| [Ni₉X₂(O₂CMe)₈{(py)₂C(O)₂}₄] (X = OH, N₃) | Nonanuclear | Complex bridged core | Not specified | researchgate.net |

Solvent Effects on Coordination Sphere and Complex Stability

The solvent is not merely an inert medium for reaction but an active participant that can significantly influence the coordination sphere of the nickel(II) ion and the stability of the resulting complexes. researchgate.netrsc.org Solvent molecules can directly coordinate to the metal center, competing with or being displaced by other ligands, thereby directing the reaction toward a specific structural outcome. researchgate.net

The donor ability of the solvent plays a crucial role. Solvents with strong coordinating power can stabilize the solvated Ni(II) ion, making ligand substitution more difficult. Conversely, weakly coordinating solvents are more easily displaced. researchgate.net This principle is demonstrated in the synthesis of coordination polymers, where using different combinations of solvents with Ni(II) furoate and a secondary ligand resulted in the formation of structures with entirely different topologies, from simple 1D chains to complex 3D frameworks. rsc.org The coordination environment of the nickel atom in these polymers varied significantly, for example from {NiO₄N₂} to {NiO₃N₃}, depending on which solvent molecules (e.g., methanol vs. water) were incorporated into the final structure. rsc.org

The stability of the final complex is also solvent-dependent. Studies on nickel(II) complexes in different alcohols have shown that the stability constants of the complexes vary with the properties of the solvent, such as its dielectric constant. nih.gov Furthermore, the specific solvent can even influence the oxidation state of the metal in the final product. In some cobalt systems, for example, the lower coordination ability of ethanol compared to methanol leaves the metal center more exposed, facilitating its oxidation by atmospheric oxygen—a principle that can extend to other transition metals. researchgate.net In reactions involving nickel-perfluoroalkyl complexes in acetonitrile (MeCN), acetate ligands were shown to displace the coordinated MeCN molecules, with the extent of displacement depending on the acetate concentration. acs.org

The table below highlights the effect of different solvents on the structure and stability of Nickel(II) complexes.

| Solvent(s) | System/Co-ligands | Observed Effect | Reference |

| Methanol (MeOH) vs. Water (H₂O) | Ni(II) furoate / dpe | Directs formation of 1D chain vs. 3D framework | rsc.org |

| Various Alcohols | Ni(II) / Nifuroxazide | Complex stability varies as an inverse function of the solvent's dielectric constant | nih.gov |

| Acetonitrile (MeCN) | Ni(II)-trifluoromethyl / Acetate | Acetate displaces coordinated MeCN ligands from the Ni(II) center | acs.org |

| Ethanol (EtOH) vs. Methanol (MeOH) | General Co(II) complexes (principle applicable to Ni(II)) | Weaker coordinating EtOH can lead to different oxidation states or structures compared to MeOH | researchgate.net |

Catalytic Applications of Nickel Ii Acetate in Advanced Chemical Transformations

Nickel(II) Acetate (B1210297) as a Precursor for Active Catalytic Species

Nickel(II) acetate is frequently employed as a convenient and effective precursor for the in situ generation of active nickel catalysts. Its affordability and stability make it an attractive starting material in comparison to more sensitive organometallic nickel(0) complexes. The acetate ligands can be readily displaced or reduced to generate catalytically active species with lower oxidation states, typically Ni(0) or Ni(I), which are crucial for many catalytic cycles.

The nature of the active catalytic species derived from nickel(II) acetate is highly dependent on the other components of the reaction mixture, such as ligands, reducing agents, and the solvent. For instance, in combination with phosphine ligands, nickel(II) acetate can form well-defined nickel(II) phosphine complexes, which can then be reduced to the active Ni(0) species. acs.org The choice of the nickel precursor can significantly influence the properties and performance of the final catalyst. Studies comparing nickel(II) acetate with other nickel salts, such as nickel(II) nitrate, have shown that acetate can lead to a more homogeneous distribution and smaller particle sizes of the active nickel species on a support, which in turn enhances catalytic activity and stability. researchgate.netresearchgate.nettudelft.nlacs.org

In the context of supported catalysts, nickel(II) acetate has been shown to promote higher metal dispersion. researchgate.net This is attributed to the stronger adsorption of the acetate precursor onto the support surface during impregnation. researchgate.net The thermal treatment following impregnation plays a crucial role in the distribution of the precursor and the final properties of the catalyst. researchgate.net For example, Ni/SBA-15 catalysts prepared from nickel acetate exhibited low Ni crystallinity and high dispersibility, leading to enhanced stability and selectivity in dry reforming of methane. acs.org

The in situ generation of active catalysts from nickel(II) acetate offers several advantages, including operational simplicity and the ability to screen a wide variety of ligands to fine-tune the catalyst's reactivity and selectivity for a specific transformation.

Homogeneous Catalysis Mediated by Nickel(II) Acetate

Nickel(II) acetate is a prominent catalyst in homogeneous catalysis, facilitating a wide array of chemical reactions. In these processes, the nickel catalyst is in the same phase as the reactants, typically in a liquid solution. This allows for high catalytic activity and selectivity under often mild reaction conditions.

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Nickel(II) acetate-based catalytic systems have proven to be powerful tools for forging these crucial bonds through various reaction types.

The Kumada cross-coupling reaction is a Nobel Prize-winning chemical reaction that forms a C-C bond by reacting an organomagnesium compound (Grignard reagent) with an organic halide. wikipedia.org Nickel catalysts are highly effective for this transformation, and nickel(II) acetate can serve as a precatalyst. nih.govorganic-chemistry.org

In a typical Kumada coupling, the Ni(II) precatalyst is reduced in situ by the Grignard reagent to generate the active Ni(0) catalyst. nih.gov This Ni(0) species then undergoes oxidative addition with the organic halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst.

While nickel(II) chloride is a commonly used precatalyst in Kumada reactions, nickel(II) acetate can also be employed. The choice of precatalyst and ligands can influence the reaction's efficiency and scope. For instance, the use of specific phosphine ligands is often crucial for achieving high yields and selectivity. nih.gov

Below is a table summarizing representative examples of Nickel-catalyzed Kumada cross-coupling reactions where a Ni(II) salt acts as a precatalyst.

| Aryl Halide | Grignard Reagent | Ni Precatalyst | Ligand | Product | Yield (%) |

| 4-Bromoanisole | t-BuMgCl | NiCl₂·(H₂O)₁.₅ | NHC | 4-tert-Butylanisole | 90 |

| Naphthyl bromide | MeMgBr | (dppe)NiCl₂ | dppe | 2-Methylnaphthalene | 84 |

| 3-Bromotoluene | PhMgBr | Ni(cod)₂ | BINAP | 3-Methylbiphenyl | 25 |

This table is illustrative and compiles data from various sources on Kumada coupling. NHC = N-heterocyclic carbene; dppe = 1,2-Bis(diphenylphosphino)ethane; cod = 1,5-cyclooctadiene; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. The specific use of Nickel(II) acetate as the precatalyst in these exact examples is not explicitly stated in the provided context, but it serves as a common alternative to other Ni(II) salts. nih.govnih.gov

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. arkat-usa.org These reactions are highly efficient in building molecular complexity from simple starting materials. arkat-usa.orgdntb.gov.ua Nickel catalysis, often initiated from nickel(II) acetate, has emerged as a powerful strategy for mediating various cascade annulation reactions, particularly for the synthesis of heterocyclic compounds. researchgate.netaablocks.com

Nickel-catalyzed cascade reactions can proceed through various mechanisms, often involving sequential carbometallation steps followed by reductive elimination or other terminating steps. researchgate.net These reactions provide access to a diverse range of carbo- and heterocyclic structures that are important motifs in pharmaceuticals and bioactive molecules. researchgate.net

For example, nickel-catalyzed cascade annulations have been developed for the rapid synthesis of carbocyclic nitriles. researchgate.net In the realm of heterocycle synthesis, nickel-catalyzed cycloaddition reactions are versatile methods for constructing substituted pyridines from commercially available unsaturated compounds. aablocks.com

The following table showcases the utility of nickel catalysis in the synthesis of heterocyclic compounds through cascade reactions.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Diynes | Isocyanates | Ni(0)/Ligand | 2-Pyridones |

| Aryl Nitriles | Alkynes | Chiral Ni-complex | Indenes |

| Alkynes | Halopropenoates | Ni(0)/Ligand | Pyrones |

This table provides a general overview of nickel-catalyzed cascade reactions for heterocycle synthesis. The specific catalyst systems can be generated in situ from precursors like nickel(II) acetate. aablocks.comresearchgate.net

Direct C-H functionalization has become a transformative area in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. cell.comsciengine.comnih.govrsc.org Nickel catalysis has gained significant attention in this field due to nickel's low cost and unique reactivity. cell.comrsc.org

Nickel-catalyzed C-H functionalization can be broadly categorized into reactions that proceed with or without a directing group. Directing groups are functional moieties within the substrate that coordinate to the metal center, bringing it in close proximity to a specific C-H bond and thus ensuring high regioselectivity.

Nickel(II) acetate can be a key component in catalytic systems for direct C-H functionalization. For instance, Ni(II)-catalyzed oxidative coupling between C(sp²)-H bonds in benzamides and C(sp³)-H bonds in toluene derivatives has been reported. sciengine.com The reaction often involves a Ni(II)/Ni(IV) or a Ni(I)/Ni(III) catalytic cycle. researchgate.net

The scope of nickel-catalyzed C-H functionalization is extensive, encompassing alkylation, arylation, alkenylation, and alkynylation of C-H bonds in (hetero)arenes. cell.comnih.gov

| Substrate | Coupling Partner | Ni-Source | Directing Group | Product Type |

| Aromatic Amides | Aryl Iodides | Ni(II) salt | 8-Aminoquinoline | Arylated Amides |

| Benzamides | Toluene Derivatives | Ni(II) salt | 8-Aminoquinoline | Alkylated Amides |

| Imidazolium Salts | Ethylene | Ni(cod)₂/PPh₃ | None | 2-Alkylated Imidazolium Salts |

This table illustrates the diversity of nickel-catalyzed direct C-H functionalization reactions. Nickel(II) acetate is a viable Ni(II) source for such transformations. sciengine.comnih.govresearchgate.net

The formation of carbon-heteroatom bonds is of fundamental importance in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and materials. Nickel-catalyzed cross-coupling reactions have been extended to the formation of C-N, C-O, and C-P bonds. mdpi.comnih.gov

Nickel(II) complexes, which can be derived from nickel(II) acetate, are effective catalysts for these transformations. The mechanisms often parallel those of C-C cross-coupling, involving oxidative addition, transmetalation (or a related step involving the heteroatom nucleophile), and reductive elimination.

For instance, nickel-catalyzed C-P bond formation allows for the synthesis of various organophosphorus compounds. mdpi.com The reaction of aryl halides with phosphines in the presence of Ni(II) salts is a well-established method for creating phosphonium salts. mdpi.com Similarly, nickel catalysis has been successfully applied to the coupling of aryl chlorides with diphenyl phosphite. mdpi.com

The development of nickel-catalyzed C-heteroatom bond formation provides a valuable alternative to more commonly used palladium-based systems, often with complementary reactivity and at a lower cost.

Carbon-Heteroatom Bond Formation Reactions

C-N Bond Formation (e.g., Benzimidazole Synthesis, Amination of Aryl Chlorides)

Nickel(II) acetate has demonstrated significant efficacy as a catalyst in the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of pharmaceuticals and biologically active compounds.

Benzimidazole Synthesis: The synthesis of benzimidazoles, a core structure in many bioactive compounds, can be efficiently catalyzed by nickel(II) acetate. sphinxsai.com This method involves the condensation reaction of o-phenylenediamines with various aldehydes. Research has shown that nickel(II) acetate is a highly effective catalyst for this transformation under mild and neutral conditions, outperforming other organometallic acetates like those of zinc, copper, and palladium in certain studies. sphinxsai.com The reaction proceeds at room temperature, often in a solvent like chloroform, and the catalyst can be easily separated by filtration upon completion. sphinxsai.com This protocol is noted for its application to a wide range of substrates, including sterically hindered diamines and various aldehydes, consistently providing excellent yields of the desired benzimidazole derivatives. sphinxsai.com

The key advantages of using nickel(II) acetate for this synthesis include its commercial availability, low cost, and the mild reaction conditions, which avoids the use of harsh acids or reagents often required in other synthetic protocols. sphinxsai.com

Table 1: Nickel(II) Acetate Catalyzed Synthesis of Benzimidazole Derivatives

| Entry | Aldehyde | o-phenylenediamine | Catalyst Loading (mol%) | Conditions | Yield (%) |

| 1 | Benzaldehyde | Unsubstituted | 10 | CHCl₃, rt | High |

| 2 | Substituted Aldehyde | Unsubstituted | 10 | CHCl₃, rt | Excellent |

| 3 | Benzaldehyde | Substituted | 10 | CHCl₃, rt | Excellent |

Data synthesized from qualitative descriptions in the literature indicating high to excellent yields under mild conditions. sphinxsai.com

Amination of Aryl Chlorides: The amination of aryl chlorides is a crucial reaction for synthesizing aniline derivatives, which are vital intermediates in many industries. While palladium catalysts have traditionally dominated this field, nickel-based systems have emerged as powerful, cost-effective alternatives capable of activating the less reactive C-Cl bond. nih.govacs.org Nickel catalysis allows for the coupling of a broad scope of electron-rich or electron-poor aryl chlorides with primary and secondary amines. acs.org

While many protocols utilize specific nickel(0) precursors or air-stable Ni(II) precatalysts like NiCl₂(DME), nickel(II) acetate can serve as a precursor for generating the active catalytic species. nih.gov These reactions are tolerant of various functional groups and pharmaceutically relevant heterocyles, making them highly valuable in medicinal chemistry. nih.govorgsyn.org The development of these nickel-catalyzed systems, often operating in greener solvents like 2-methyl-THF, represents a significant advancement in sustainable chemical synthesis. nih.gov

Cyanation of Aryl Sulfonates

Nickel-catalyzed cyanation of aryl electrophiles has become a sustainable and powerful method for synthesizing aryl nitriles, which are important motifs in pharmaceuticals and functional materials. nih.govnih.gov This approach provides a milder alternative to traditional methods that often require harsh conditions. Nickel catalysts are capable of activating a range of aryl electrophiles, including halides and sulfonates (such as mesylates and tosylates), for C-C bond formation with a cyanide source. nih.govorganic-chemistry.org

The most common cyanide source for these reactions is zinc cyanide (Zn(CN)₂), which is less toxic than other metal cyanides. acs.org The catalytic system often involves a nickel(II) salt as a precatalyst, a ligand such as a phosphine, and a reductant like zinc powder. organic-chemistry.org While specific studies highlighting nickel(II) acetate in the cyanation of aryl sulfonates are less common, its role as a Ni(II) precursor is analogous to its function in other cross-coupling reactions. The general success of nickel catalysis in activating C-S bonds in aryl thioethers for cyanation further underscores the potential of nickel systems for activating aryl sulfonates. acs.org The reaction mechanism typically involves the in situ generation of a reactive intermediate that facilitates the cross-coupling. organic-chemistry.org

Hydrogenation and Transfer Hydrogenation Processes

Nickel(II) acetate is an effective pre-catalyst for both hydrogenation and transfer hydrogenation reactions, offering an economical alternative to precious metal catalysts.

Hydrogenation: In the field of asymmetric catalysis, nickel(II) acetate, combined with chiral bidentate phosphine ligands, has been used for the highly active and enantioselective hydrogenation of α,β-unsaturated esters. acs.org This discovery was enabled by high-throughput experimentation, which identified suitable chiral ligands that, in combination with Ni(OAc)₂, provide high reactivity and enantioselectivity. acs.org While heterogeneous nickel catalysts are well-established, the development of homogeneous nickel catalysts for asymmetric hydrogenation using H₂ gas has been a more recent advancement. acs.org

Transfer Hydrogenation: A general and efficient method for the transfer hydrogenation of alkenes and alkynes utilizes an inexpensive and air-stable nickel(II) salt, such as nickel(II) acetate, as the pre-catalyst. rsc.org This ligandless system employs water as the hydrogen source and zinc powder as a reducing agent. rsc.org The reaction proceeds under mild conditions and demonstrates a wide substrate scope and good functional group tolerance. rsc.org This methodology has also been successfully applied to the reduction of nitrogen-containing heterocycles. rsc.org In other systems, alcohols like 2-propanol or 1,4-butanediol can serve as the hydrogen donor for the transfer hydrogenation of substrates like benzonitriles. acs.orgua.es

Oxidation Reactions (e.g., Autoxidation of Organic Substrates)

While Ni(II) complexes are often considered unreactive toward molecular oxygen, specific catalytic systems demonstrate their capacity for aerobic oxidation reactions. nih.gov Nickel(II) acetate has been shown to be as effective as nickel(II) acetylacetonate in catalyzing the air oxidation of phosphines, such as 1,2-ethylenebis(diphenylphosphine) (dppe). sdu.dkresearchgate.net This autoxidation process converts the phosphine to its corresponding phosphine oxide. The reaction is truly catalytic, with yields close to stoichiometric even with 5% catalyst loading. sdu.dk

Furthermore, bio-inspired Ni(II) catalytic systems have been developed for aerobic oxidative cross-coupling reactions. Although these often employ complex ligands, they highlight the fundamental ability of Ni(II) centers to activate oxygen, typically by involving a redox-active substrate or ligand that facilitates intramolecular electron transfer. nih.gov These findings suggest that under the right conditions, simple nickel salts like nickel(II) acetate can participate in or initiate catalytic oxidation cycles.

Electrocatalytic Applications

Nickel(II) acetate serves as a valuable precursor for synthesizing molecularly defined nickel complexes that function as highly effective electrocatalysts.

The production of hydrogen (H₂) from protons is a critical reaction for clean energy technologies. Nickel-based molecular complexes are among the most efficient and well-studied non-precious metal electrocatalysts for this transformation. nih.gov Nickel(II) acetate tetrahydrate is used as the starting material to synthesize active catalysts, such as mononuclear nickel pyrithione complexes. researchgate.net

These nickel complexes catalyze the reduction of protons from an acid source (e.g., acetic acid) in an organic solvent like acetonitrile. researchgate.net The process involves a proton-coupled electron transfer (PCET) mechanism, where the catalyst is first electrochemically reduced, followed by protonation steps to generate H₂ and regenerate the catalyst. nih.govresearchgate.net The efficiency of these catalysts, measured by overpotential and turnover frequency (TOF), is highly dependent on the ligand structure surrounding the nickel center. x-mol.net Ligands containing pendant amine groups can act as proton relays, mimicking the function of hydrogenase enzymes and enhancing catalytic rates. researchgate.net

Table 2: Performance of a Nickel(II) Pyrithione Electrocatalyst for Proton Reduction

| Parameter | Value |

| Catalyst Precursor | Nickel(II) acetate tetrahydrate |

| Proton Source | Acetic Acid |

| Solvent | Acetonitrile |

| Overpotential | 0.44 V |

| Mechanism | ECEC (Electrochemical-Chemical-Electrochemical-Chemical) |

Data derived from a study on a nickel pyrithione complex prepared from nickel(II) acetate. researchgate.net

Electrochemical Synthesis

Beyond proton reduction, nickel complexes derived from nickel(II) acetate are employed in a range of electrochemical synthetic transformations. Novel Schiff base or N-heterocyclic carbene (NHC) complexes of nickel, prepared from Ni(OAc)₂, have been investigated for their electrocatalytic behavior. researchgate.netresearchgate.net

Cyclic voltammetry studies reveal the redox activity of these complexes, typically involving Ni(II)/Ni(I) and Ni(III)/Ni(II) couples. researchgate.net These redox events can be harnessed to drive synthetic reactions. For example, the Ni(II)/Ni(I) couple has been used for the electroreduction of organic halides like bromocyclopentane, while the Ni(III)/Ni(II) couple has been applied to the oxidation of methanol. researchgate.net The ability to electrodeposit these complexes onto an electrode surface allows for the creation of modified electrodes that can be used for preparative-scale electrochemical synthesis. researchgate.net

Heterogeneous Catalysis and Supported Nickel(II) Acetate Systems

The transition from homogeneous to heterogeneous catalysis is a critical step in enhancing the industrial applicability of catalysts, offering advantages such as improved catalyst separation, recovery, and reusability. Nickel(II) acetate serves as a versatile precursor for the development of such robust heterogeneous catalytic systems.

Immobilization of Nickel(II) Acetate on Solid Supports

The immobilization of nickel(II) acetate onto solid supports is a key strategy for creating stable and recyclable heterogeneous catalysts. This process involves anchoring the nickel species onto a solid matrix, which can range from organic polymers to inorganic oxides.

One approach involves the direct immobilization of nickel(II) acetate onto a cross-linked polystyrene resin researchgate.net. Other methods utilize nickel(II) acetate as a precursor salt which is then deposited onto a support material. For instance, supported nickel-based catalysts have been prepared by impregnating active carbon with a solution containing nickel acetate, followed by thermal treatment google.com. Similarly, nickel(II) acetate has been used to create single-atom catalysts by depositing it onto a support at high temperatures, reaching up to 600 °C to achieve a significant nickel content mdpi.com.

A variety of materials have been explored as solid supports for nickel catalysts derived from nickel(II) acetate. These include:

Silica (SiO2) : Used for anchoring nickel catalysts for ethylene polymerization acs.org.

Mesoporous Materials : Such as KIT-6, which can be functionalized to stabilize nickel(II) complexes within its porous structure rsc.org.

Magnetic Nanoparticles : Silica-coated magnetic Fe3O4 nanoparticles have been used to support nickel(II) species, creating a catalyst that is easily separable using an external magnet acs.org.

Metal-Organic Frameworks (MOFs) : A homogeneous Ni-phenanthroline catalyst was successfully immobilized within the cavities of ZIF-8, demonstrating a nanoconfined strategy nih.gov.

The method of immobilization is crucial as it can influence the catalyst's stability, activity, and the nature of the active sites rsc.orgrsc.org. Techniques like atomic layer deposition (ALD) can be employed to immobilize molecular catalysts onto solid oxide supports, creating a hybrid system that prevents intermolecular catalyst interactions and extends its lifetime rsc.org.

Catalytic Activity of Heterogeneous Nickel(II) Acetate-Derived Catalysts

Heterogeneous catalysts derived from nickel(II) acetate have demonstrated significant activity in a wide range of important chemical transformations. The nature of the support and the method of preparation play a crucial role in the catalytic performance scispace.com.

Supported nickel catalysts are effective in hydrogenation reactions. For example, a catalyst prepared from nickel acetate and active carbon is highly active in the hydrogenation of phthalic anhydride (B1165640) to produce phthalide, with conversion rates reaching up to 100% and high yields google.com. Nickel nanoparticles immobilized on halloysite have also proven to be outstanding catalysts for various hydrogenation processes semanticscholar.org.

In the realm of cross-coupling reactions, which are fundamental to C-C bond formation, supported nickel catalysts have shown great promise. A nickel(II) complex immobilized on a Merrifield resin effectively catalyzes the Tamao–Kumada–Corriu coupling reaction at room temperature researchgate.net. Furthermore, nickel(II) nanoparticles supported on EDTA-modified magnetic nanospheres act as efficient and recyclable catalysts for the ligand-free Suzuki–Miyaura coupling of aryl carbamates and sulfamates acs.org.

The table below summarizes the catalytic activity of various heterogeneous systems derived from nickel(II) acetate.

| Catalyst System | Support Material | Reaction Type | Key Findings |

| Nickel(II) acetate | Cross-linked polystyrene | Tamao–Kumada–Corriu Coupling | Effective, recyclable heterogeneous catalyst for coupling Grignard reagents and organobromides at room temperature. researchgate.net |

| Nickel-based catalyst | Active Carbon | Phthalic Anhydride Hydrogenation | High catalytic activity with phthalic anhydride conversion of 93.5-100% and phthalide yield of 83.3-93.9%. google.com |

| α-imino-ketone-based nickel catalyst | Silica (SiO2) | Ethylene Polymerization | High polymerization activity (up to 8.0 × 10^6 g mol⁻¹ h⁻¹) and produces high molecular weight polyethylene. acs.org |

| Ni(II) nanoparticles | EDTA-Modified Fe3O4@SiO2 | Suzuki–Miyaura Coupling | Highly efficient and recyclable catalyst for coupling aryl carbamates and sulfamates under ligand-free conditions. acs.org |

| Ni(II) complex | Modified Mesoporous KIT-6 | Synthesis of Tetrazoles and Pyranopyrazoles | Reusable and highly efficient catalyst for multi-component reactions, providing excellent yields. rsc.org |

Mechanistic Investigations in Nickel(II) Acetate Catalysis

Understanding the reaction mechanism is fundamental to optimizing catalytic systems and designing more efficient catalysts. For reactions involving nickel(II) acetate, mechanistic studies often combine experimental techniques like kinetics and spectroscopy with computational modeling.

Identification of Key Intermediates and Transition States

Nickel catalysis is characterized by the accessibility of multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), which often leads to complex catalytic cycles nih.gov. Mechanistic studies aim to identify the active species and the key intermediates and transition states that govern the reaction pathway nacatsoc.orgrsc.org.

In many cross-coupling reactions, a Ni(0)/Ni(II) catalytic cycle is proposed. researchgate.netacs.orgchemrxiv.org Kinetic and NMR studies, supported by DFT computations, have identified the oxidative addition product as the resting state in the nickel-catalyzed coupling of aryl chlorides and alkyl thiols researchgate.netacs.orgacs.org. The cycle typically involves the oxidative addition of an electrophile to a Ni(0) species to form a Ni(II) intermediate, followed by transmetalation and reductive elimination to regenerate the Ni(0) catalyst and form the product nih.gov.

However, the involvement of other oxidation states is also common. Ni(I) species have been identified as being formed during catalytic reactions, sometimes through comproportionation between Ni(II) and Ni(0) species nih.gov. While some cycles are proposed to proceed via Ni(I)/Ni(III) pathways, the formation of Ni(I) can also be detrimental to a primary Ni(0)/Ni(II) cycle nih.govchemrxiv.org. The characterization of these transient species is challenging, but computational studies have been instrumental in elucidating their potential roles and energies rsc.orgresearchgate.net. For instance, in nickel-catalyzed asymmetric hydrogenations starting from a Ni(OAc)2 precursor, the formation of the active [LNiH]+ species has been investigated computationally chemrxiv.org. The population of metal-to-ligand charge transfer (MLCT) states in Ni(II) intermediates, giving them Ni(III) character, has been proposed to accelerate reductive elimination steps acs.org.

Role of Acetate as a Ligand or Base in Catalytic Cycles

In catalytic systems derived from nickel(II) acetate, the acetate group is not merely a spectator anion. It can play a crucial and active role in the catalytic cycle, functioning either as a ligand that coordinates to the nickel center or as a base.

In the nickel-catalyzed C-S coupling of aryl chlorides with thiols, the acetate ligand plays a key role. researchgate.netacs.orgchemrxiv.org Mechanistic studies have shown that after coordination to the nickel center, the acetate facilitates the formation of a thiolate complex through an internal deprotonation step researchgate.netacs.orgacs.org. This dual function as both a coordinating ligand and a proton acceptor is critical for the efficiency of the catalytic system.

Computational studies on the formation of active species in nickel-catalyzed hydrogenations have explored pathways involving the dissociation of acetic acid from a dihydrogen complex, highlighting the dynamic role of the acetate ligand during catalyst activation chemrxiv.org. The acetate can influence the electronic properties and coordination sphere of the nickel center, thereby affecting the rates of elementary steps such as oxidative addition and reductive elimination. In some cases, the acetate from the precatalyst is displaced by other ligands or reactants to generate the catalytically active species.

Kinetic and Thermodynamic Studies of Catalytic Pathways

Kinetic experiments, such as reaction rate monitoring under varying reactant and catalyst concentrations, are frequently used to support proposed mechanisms. For the coupling of aryl chlorides and alkyl thiols, kinetic and NMR studies were vital in establishing a Ni(0)/Ni(II) catalytic cycle and identifying the resting state of the catalyst researchgate.netacs.orgchemrxiv.org. Similarly, kinetic analysis has been applied to other nickel-catalyzed reactions, such as ynal reductive cyclizations, to elucidate the mechanism dntb.gov.ua.

Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), offer insight into the spontaneity and energy changes of a reaction. Thermodynamic studies of nickel adsorption on various materials have shown that the process can be endothermic and spontaneous at higher temperatures, driven by an increase in entropy iau.irresearchgate.net. While these studies focus on adsorption rather than a full catalytic cycle, they provide valuable data on the energetics of nickel's interaction with surfaces and ligands.